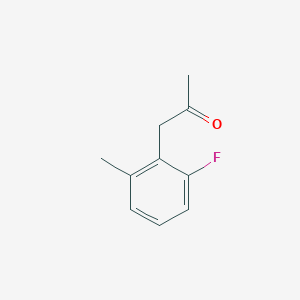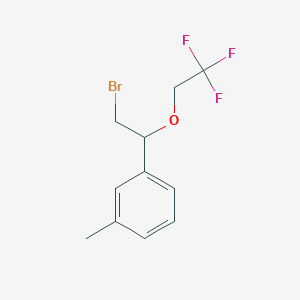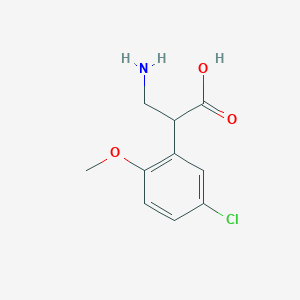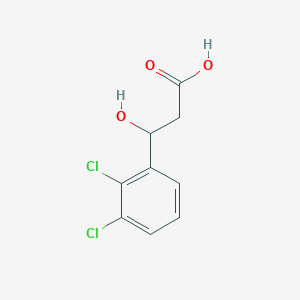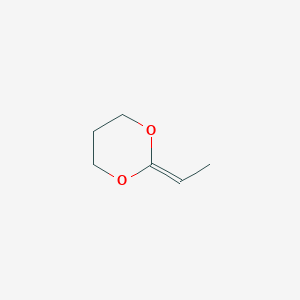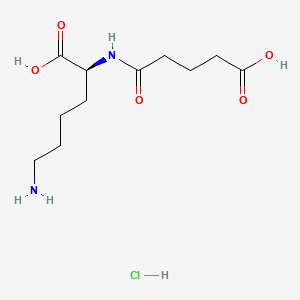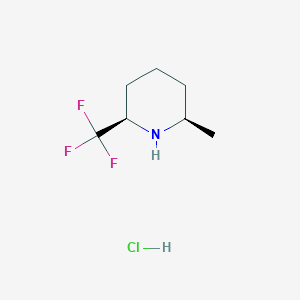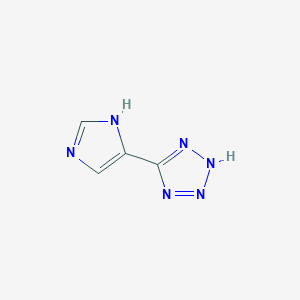
5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that features both an imidazole and a tetrazole ring These structures are known for their stability and versatility in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The imidazole and tetrazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the imidazole or tetrazole rings.
科学研究应用
5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is explored for its use in materials science, particularly in the development of new polymers and advanced materials.
作用机制
The mechanism of action of 5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Imidazole: A simpler compound with a single imidazole ring, known for its use in pharmaceuticals and as a ligand in coordination chemistry.
Tetrazole: A compound with a single tetrazole ring, used in various chemical and pharmaceutical applications.
Histidine: An amino acid containing an imidazole ring, important in biochemistry and nutrition.
Uniqueness
5-(1H-imidazol-4-yl)-1H-1,2,3,4-tetrazole is unique due to the presence of both imidazole and tetrazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these rings. Its unique structure also contributes to its potential as a versatile building block in synthetic chemistry and its promising applications in various fields.
属性
分子式 |
C4H4N6 |
|---|---|
分子量 |
136.12 g/mol |
IUPAC 名称 |
5-(1H-imidazol-5-yl)-2H-tetrazole |
InChI |
InChI=1S/C4H4N6/c1-3(6-2-5-1)4-7-9-10-8-4/h1-2H,(H,5,6)(H,7,8,9,10) |
InChI 键 |
MHGIJJIHJLOHTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC=N1)C2=NNN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)


![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
